3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a dichlorophenyl group, an oxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 20°C and 80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where 2,4-dichlorobenzonitrile is treated with chlorinating agents in the presence of a solvent. The reaction is monitored using gas chromatography to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the function of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: Shares the dichlorophenyl and carbonitrile groups but differs in the presence of a triazole ring.
Indole derivatives: Contain aromatic rings and exhibit diverse biological activities.
Uniqueness
3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of a dichlorophenyl group, an oxirane ring, and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7Cl2NO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChI Key |
JSMVGVBJXJWHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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